molecular formula C10H16N2 B1267709 (2-Amino-1-phenylethyl)dimethylamine CAS No. 6342-21-8

(2-Amino-1-phenylethyl)dimethylamine

Cat. No. B1267709
CAS RN: 6342-21-8
M. Wt: 164.25 g/mol
InChI Key: NFSAPTWLWWYADB-UHFFFAOYSA-N
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Description

"(2-Amino-1-phenylethyl)dimethylamine" represents a class of organic compounds characterized by their functional groups and structural configuration, which play a crucial role in their chemical behavior and applications. While the specific compound "(2-Amino-1-phenylethyl)dimethylamine" is not directly mentioned in the literature, related research provides insights into similar compounds, showcasing the importance of amino and dimethylamine groups in organic chemistry.

Synthesis Analysis

Synthesis of related compounds often involves complex reactions aiming to introduce specific functional groups or to achieve certain molecular structures. For instance, the synthesis of 5-dimethylaminomethylidene-4-phenylamino-1,3-thiazol-2(5H)-ones involves deducing structural changes due to prototropic tautomerism, highlighting the complexity and precision required in organic synthesis (Pyrih et al., 2023).

Molecular Structure Analysis

Molecular structure analysis focuses on understanding the spatial arrangement of atoms within a molecule and how this influences its properties and reactivity. The study of 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile, for example, involves spectroscopic methods and quantum chemical studies to elucidate its geometry and electronic properties (Fatma et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving compounds like "(2-Amino-1-phenylethyl)dimethylamine" can showcase diverse reactivity patterns, such as proton tautomerism and stereoisomerism, which significantly affect their chemical properties (Pyrih et al., 2023). Such insights are crucial for understanding the behavior of these compounds under various conditions.

Physical Properties Analysis

The physical properties of compounds, including their solubility, melting point, and crystal structure, are directly influenced by their molecular structure. Research into similar compounds, such as the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions, demonstrates how modifications at the molecular level can impact physical properties like fluorescence quantum yields (Yang et al., 2002).

Scientific Research Applications

Ionization and Charge Transfer Studies

(2-Amino-1-phenylethyl)dimethylamine (PENNA), has been explored in the context of local photoionization pathways and charge-transfer dynamics. Using Rydberg fingerprint spectroscopy, it's been found that PENNA has two ionization centers, allowing for the study of ionization processes and charge-transfer dynamics. The ability to activate individual ionization centers with different laser wavelengths facilitates the exploration of ultrafast charge-transfer dynamics, potentially on a femtosecond scale. This makes PENNA a suitable model for studying charge transfer in complex molecules (Cheng et al., 2005).

Optical Resolution and Chiral Compound Applications

In another study, the optical resolution of 1-Phenylethylamine, a related compound, was achieved through preferential crystallization, leading to the successful optical resolution of several other compounds, including 1-phenyl-2-(p-tolyl) ethylamine and others. The research demonstrated the application of these compounds in enantioselective reactions, such as the reduction of ketones and alkylation of acids, highlighting their potential use in chiral synthesis and as chiral stationary phases for high-performance liquid chromatography (HPLC) (Saigo, 1985).

Charge Migration in Peptide Cations

PENNA's structural similarity to phenylalanine makes it a valuable model system for studying charge transfer in peptide cations. Research in this area has focused on the dynamics of charge transfer from the phenyl to the amine site in PENNA cations, using femtosecond resonant two-color photoionization. The findings indicate that the charge transfer is not purely electronic but proceeds on a femtosecond timescale, offering insights into the behavior of similar structures in peptides (Lehr et al., 2005).

Strong Field Ionization Modeling

The angular dependence of strong field ionization of PENNA has been modeled, revealing insights into the ionization behavior of the amine and phenyl groups. The study contributes to understanding how alignment of such molecules could potentially control the ratio of amine and phenyl cations, offering a method to probe charge migration in such cations (Hoerner, Li, & Schlegel, 2020).

Inhibition of Protein Synthesis

Research has also investigated compounds similar to PENNA, like L-1-tosylamido-2-phenylethyl chloromethyl ketone, for their potential in inhibiting protein synthesis in mammalian cells. This line of research could provide valuable insights into cellular mechanisms and the development of new therapeutic strategies (Pong, Nuss, & Koch, 1975).

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound are H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Various precautionary statements are also associated with the compound, including recommendations for handling and storage, first aid measures, and disposal .

properties

IUPAC Name

N,N-dimethyl-1-phenylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-12(2)10(8-11)9-6-4-3-5-7-9/h3-7,10H,8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSAPTWLWWYADB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CN)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70287164
Record name (2-Amino-1-phenylethyl)dimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70287164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-1-phenylethyl)dimethylamine

CAS RN

6342-21-8
Record name 6342-21-8
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Record name (2-Amino-1-phenylethyl)dimethylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-amino-1-phenylethyl)dimethylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Kocak, G Solmaz, C Tuncer, V Bütün - European Polymer Journal, 2019 - Elsevier
Poly(glycidyl methacrylate) (PGMA) homopolymer, poly(ethylene glycol)methyl ether-block-poly(glycidyl methacrylate) (MPEG-b-PGMA), poly(methyl methacrylate)-block-poly(glycidyl …
Number of citations: 19 www.sciencedirect.com

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